3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide
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Overview
Description
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide is a chemical compound that belongs to the class of brominated pyridines. It is characterized by the presence of three chlorine atoms and a bromomethyl group attached to a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide typically involves the bromination of 2,4,6-trichloropyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
For large-scale industrial production, the process may involve the use of more efficient and environmentally friendly methods. This can include the use of hydrobromic acid (HBr) in combination with a suitable solvent and catalyst to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl-substituted pyridines.
Scientific Research Applications
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide involves its interaction with nucleophilic sites in target molecules. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This can lead to the modification of biological macromolecules, such as proteins and nucleic acids, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide
- 3-Bromopropylamine hydrobromide
Uniqueness
3-(Bromomethyl)-2,4,6-trichloropyridine hydrobromide is unique due to the presence of three chlorine atoms on the pyridine ring, which can significantly influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where such properties are desired .
Properties
Molecular Formula |
C6H4Br2Cl3N |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
3-(bromomethyl)-2,4,6-trichloropyridine;hydrobromide |
InChI |
InChI=1S/C6H3BrCl3N.BrH/c7-2-3-4(8)1-5(9)11-6(3)10;/h1H,2H2;1H |
InChI Key |
NOSPXKQNXLKLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)CBr)Cl.Br |
Origin of Product |
United States |
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